2-(4-Nitrophenyl)-1,2-diphenylethan-1-one
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Overview
Description
2-(4-Nitrophenyl)-1,2-diphenylethan-1-one is an organic compound characterized by the presence of a nitrophenyl group attached to a diphenylethanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenyl)-1,2-diphenylethan-1-one typically involves the reaction of 4-nitrobenzaldehyde with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-(4-Nitrophenyl)-1,2-diphenylethan-1-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, ethanol solvent.
Oxidation: Potassium permanganate, acidic or basic medium.
Substitution: Nitric acid for nitration, halogens (e.g., chlorine) for halogenation.
Major Products Formed
Reduction: 2-(4-Aminophenyl)-1,2-diphenylethan-1-one.
Oxidation: Corresponding carboxylic acids.
Substitution: Various substituted derivatives depending on the substituent used.
Scientific Research Applications
2-(4-Nitrophenyl)-1,2-diphenylethan-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Nitrophenyl)-1,2-diphenylethan-1-one involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to undergo electrophilic substitution reactions also contributes to its reactivity and potential biological activities .
Comparison with Similar Compounds
Similar Compounds
2-(4-Aminophenyl)-1,2-diphenylethan-1-one: Formed by the reduction of the nitro group.
2-(4-Chlorophenyl)-1,2-diphenylethan-1-one: Formed by halogenation of the aromatic ring.
2-(4-Methoxyphenyl)-1,2-diphenylethan-1-one: Formed by methoxylation of the aromatic ring.
Uniqueness
2-(4-Nitrophenyl)-1,2-diphenylethan-1-one is unique due to the presence of the nitrophenyl group, which imparts distinct chemical reactivity and potential biological activities. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and research applications .
Properties
CAS No. |
24142-60-7 |
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Molecular Formula |
C20H15NO3 |
Molecular Weight |
317.3 g/mol |
IUPAC Name |
2-(4-nitrophenyl)-1,2-diphenylethanone |
InChI |
InChI=1S/C20H15NO3/c22-20(17-9-5-2-6-10-17)19(15-7-3-1-4-8-15)16-11-13-18(14-12-16)21(23)24/h1-14,19H |
InChI Key |
JLZZDXQOORYPOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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